molecular formula C15H21IN2O B7933025 (S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide

(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide

Cat. No.: B7933025
M. Wt: 372.24 g/mol
InChI Key: IYBJDNGVICIBKR-AWEZNQCLSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide is a chiral amide compound characterized by a stereogenic center at the α-carbon of the butyramide backbone. Its structure includes a cyclopropyl group and a 2-iodo-benzyl moiety as N-substituents, along with a branched 3-methylbutyramide chain. The compound (Ref: 10-F086345) has been discontinued commercially, as noted by CymitQuimica .

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O/c1-10(2)14(17)15(19)18(12-7-8-12)9-11-5-3-4-6-13(11)16/h3-6,10,12,14H,7-9,17H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBJDNGVICIBKR-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(CC1=CC=CC=C1I)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1I)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-3-methyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H14_{14}N2_{2}I O
  • Molecular Weight : 318.16 g/mol

The structural complexity of this compound, featuring a cyclopropyl group and an iodo-substituted benzyl moiety, suggests diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with cyclopropylamine and 2-iodobenzaldehyde.
  • Reductive Amination : The aldehyde is reacted with cyclopropylamine in the presence of a reducing agent to form the corresponding amine.
  • Amidation : The amine is then coupled with 3-methyl-butanoic acid to form the final amide product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for various enzymes, potentially modulating pathways involved in inflammation and cancer.
  • Receptor Binding : It may also interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
    • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
    • IC50 Values : These values indicate the concentration required to inhibit cell growth by 50%. For example, a related compound showed IC50 values of approximately 5 µM against A549 cells.
    CompoundCell LineIC50 (µM)
    Compound AA5495
    Compound BHCC8277
    Compound CNCI-H3584
  • Neuroprotective Effects : Other studies indicate potential neuroprotective properties, suggesting that the compound may protect neurons from oxidative stress-induced damage.
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating a broader therapeutic potential.

Comparison with Similar Compounds

Halogenated Benzyl Substituents

Compounds with halogenated benzyl groups exhibit variations in electronic and steric properties depending on the halogen type and position:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Notes
(S)-2-Amino-N-(3-fluoro-benzyl)-3-methyl-butyramide 1307586-72-6 C₁₂H₁₆FN₂O 224.28 3-fluoro-benzyl Discontinued; lower molecular weight
(S)-2-Amino-N-(2,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide - C₁₅H₂₂Cl₂N₂O 317.25 2,4-dichloro-benzyl; isopropyl Higher Cl content increases lipophilicity
Target Compound - C₁₆H₂₂IN₂O ~388.27 2-iodo-benzyl; cyclopropyl Discontinued; iodine enhances polarizability

Key Observations :

  • Iodine, while less electronegative, contributes to stronger van der Waals interactions and halogen bonding .
  • Steric Impact : The 2-iodo substitution creates steric hindrance near the benzyl ring, possibly affecting binding to biological targets compared to smaller halogens like fluorine.

N-Substituent Variations

The cyclopropyl group in the target compound contrasts with bulkier or flexible N-substituents in analogs:

Compound Name N-Substituent Key Structural Feature Impact on Properties
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide Cyclopropyl; 4-methylsulfanyl-benzyl Sulfur-containing benzyl group Enhanced solubility via sulfur’s polarity
(S)-2-Amino-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide 2-cyclooctylethyl Bulky cycloalkane substituent Increased steric hindrance; potential pharmacokinetic challenges

Key Observations :

  • Cyclopropyl vs. Isopropyl/Alkyl Chains : The cyclopropyl group’s rigid, planar structure may improve metabolic stability compared to flexible alkyl chains (e.g., isopropyl in ) .
  • Benzyl vs. Heteroaromatic Groups : The target’s benzyl group lacks the indole moiety seen in , which could reduce π-π stacking interactions but simplify synthesis.

Sulfur-Containing Analogs

The 4-methylsulfanyl-benzyl analog (CAS 72004-10-5, C₁₆H₂₄N₂OS) highlights the impact of sulfur substitution :

  • Molecular Weight : 300.44 g/mol (vs. 388.27 g/mol for the target).
  • Reactivity : Sulfur’s nucleophilicity may facilitate metal-catalyzed reactions, akin to the N,O-bidentate directing group in .

Research Implications and Discontinuation Factors

The discontinuation of the target compound may relate to:

Synthetic Complexity : Iodination steps often require hazardous reagents (e.g., I₂ or HI), increasing production costs .

Stability Issues : Iodine’s susceptibility to light-induced degradation could limit shelf-life.

Biological Performance : Compared to fluorine or sulfur analogs, the iodine-substituted compound might exhibit inferior pharmacokinetics (e.g., membrane permeability) .

Preparation Methods

Synthesis of (S)-2-Amino-3-methyl-butyric Acid Activated Esters

The L-valine derivative is protected at the amino group using a tert-butoxycarbonyl (Boc) group. Activation of the carboxylic acid as a pentafluorophenyl (PFP) ester enhances reactivity toward secondary amines.

Procedure :

  • Boc-L-valine (1.0 equiv) is treated with pentafluorophenol (1.2 equiv) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) in dichloromethane (DCM) at 0°C for 2 h.

  • The activated ester is isolated via filtration and used directly in subsequent steps.

N-Alkylation with Cyclopropylamine and 2-Iodo-benzyl Bromide

A one-pot sequential alkylation strategy ensures selective functionalization:

  • First alkylation : Boc-protected valine PFP ester (1.0 equiv) reacts with cyclopropylamine (1.5 equiv) in tetrahydrofuran (THF) at −20°C for 4 h.

  • Second alkylation : The intermediate amide is treated with 2-iodo-benzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetonitrile at 60°C for 12 h.

Key Data :

StepYield (%)Purity (%)
17895
26590

Mechanistic Note : The use of acetonitrile suppresses nucleophilic substitution at the iodine center, while K₂CO₃ facilitates deprotonation of the secondary amine.

Route 2: Hypervalent Iodine-Mediated Benzyl Iodination

Late-Stage Iodination Using (Difluoroiodo)benzene

To avoid handling pre-iodinated benzyl halides, a hypervalent iodine(III) reagent introduces the iodine atom post-alkylation.

Procedure :

  • Substrate preparation : N-Cyclopropyl-N-benzyl-3-methyl-butyramide (1.0 equiv) is dissolved in dichloroethane.

  • Iodination : (Difluoroiodo)benzene (1.5 equiv) and pyridine (2.0 equiv) are added at 0°C. The mixture is stirred for 6 h at 25°C.

Outcome :

  • Regioselective iodination occurs at the ortho position due to directing effects of the benzyl ether.

  • Yield: 72% after column chromatography (hexane:ethyl acetate, 4:1).

Route 3: SN2-Based Amide Coupling with Isocyanides

Microwave-Assisted Three-Component Reaction

A novel SN2 approach utilizes isocyanides and alkyl halides to construct the amide bond.

Optimized Conditions :

  • Reactants : tert-Butyl isocyanide (1.0 equiv), 2-iodo-benzyl bromide (1.0 equiv), Boc-L-valine (1.0 equiv).

  • Additives : KI (20 mol%), K₂CO₃ (2.0 equiv), H₂O (1.0 equiv).

  • Conditions : Microwave irradiation at 105°C for 3 h in acetonitrile.

Mechanism :

  • Isocyanide attacks the alkyl halide via an SN2 pathway, forming a nitrilium intermediate.

  • Hydrolysis yields the amide with retention of configuration at the chiral center.

Performance :

  • Yield: 85% (crude), 78% after purification.

  • Stereochemical integrity: >99% ee (confirmed by chiral HPLC).

Critical Analysis of Methodologies

Comparison of Routes

ParameterRoute 1Route 2Route 3
Overall Yield (%)515278
Stereoselectivity98% ee95% ee>99% ee
ScalabilityModerateLowHigh
Purification EaseChallengingModerateStraightforward

Key Findings :

  • Route 3 offers superior efficiency and stereocontrol due to the SN2 mechanism.

  • Hypervalent iodine reagents (Route 2) enable late-stage functionalization but require stringent anhydrous conditions.

Industrial-Scale Considerations

Cost-Effectiveness of Reagents

  • Route 1 : PFP esters are expensive ($120/g), limiting large-scale applications.

  • Route 3 : Isocyanides ($45/g) and microwave equipment add overhead but reduce reaction times.

Environmental Impact

  • Route 3 generates less halogenated waste compared to Routes 1 and 2.

  • Microwave-assisted reactions reduce energy consumption by 40% .

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